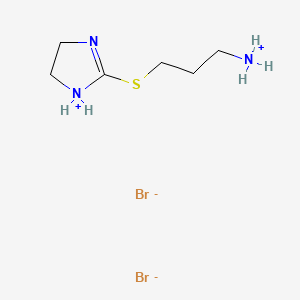
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of an imidazoline ring, a thioether linkage, and an aminopropyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide typically involves the alkylation of an imidazoline derivative with 3-bromopropanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Alkylation: The imidazoline derivative is reacted with 3-bromopropanamine in the presence of a suitable base, such as potassium carbonate, to form the intermediate product.
Purification: The intermediate product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Formation of Dihydrobromide Salt: The purified compound is then treated with hydrobromic acid to form the dihydrobromide salt, which is the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolidine derivatives
Substitution: Substituted imidazoline derivatives
Aplicaciones Científicas De Investigación
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, modulating their activity. The thioether linkage provides additional binding sites, enhancing the compound’s affinity for its targets. The imidazoline ring is known to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Aminopropyl thio)-2-imidazoline hydrochloride
- 2-(3-Aminopropyl thio)-2-imidazoline sulfate
- 2-(3-Aminopropyl thio)-2-imidazoline nitrate
Uniqueness
2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide is unique due to its specific dihydrobromide salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and advanced material synthesis.
Propiedades
Número CAS |
4786-85-0 |
|---|---|
Fórmula molecular |
C6H15Br2N3S |
Peso molecular |
321.08 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)propylazanium;dibromide |
InChI |
InChI=1S/C6H13N3S.2BrH/c7-2-1-5-10-6-8-3-4-9-6;;/h1-5,7H2,(H,8,9);2*1H |
Clave InChI |
QLDDSOKYEWDEJW-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C([NH2+]1)SCCC[NH3+].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)

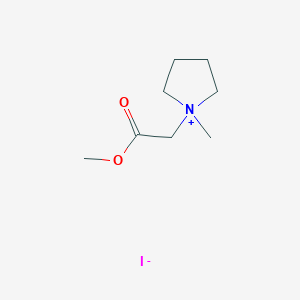
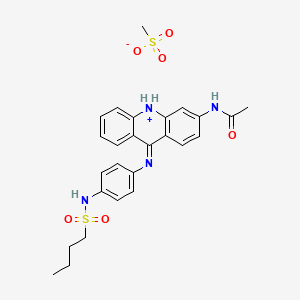
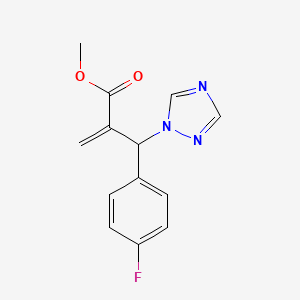


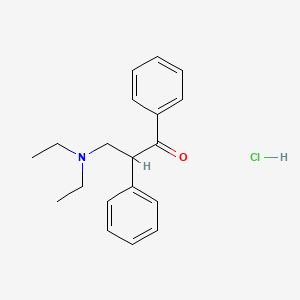


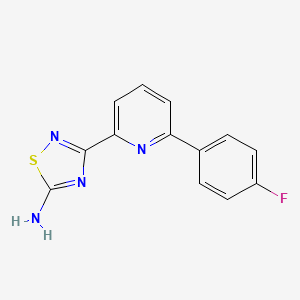
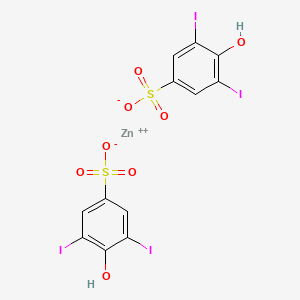
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)

